molecular formula C14H13FO3 B6379896 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol CAS No. 1261997-47-0

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol

Cat. No.: B6379896
CAS No.: 1261997-47-0
M. Wt: 248.25 g/mol
InChI Key: OWNUASYASLYXFL-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol is an organic compound characterized by the presence of fluorine and methoxy groups attached to a phenyl ring

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNUASYASLYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685584
Record name 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-47-0
Record name 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol typically involves the use of fluorinated building blocks. One common method is the reaction of 4-fluoro-3-methoxyphenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

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